N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea
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Overview
Description
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea typically involves the reaction of benzylamine with 4-bromophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with 4-bromophenyl isocyanate in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N’-[2-(4-chlorophenyl)-2-oxoethyl]urea
- N-Benzyl-N’-[2-(4-fluorophenyl)-2-oxoethyl]urea
- N-Benzyl-N’-[2-(4-methylphenyl)-2-oxoethyl]urea
Uniqueness
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88419-06-1 |
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Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
1-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]urea |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-8-6-13(7-9-14)15(20)11-19-16(21)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,21) |
InChI Key |
LDACYORQFODCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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